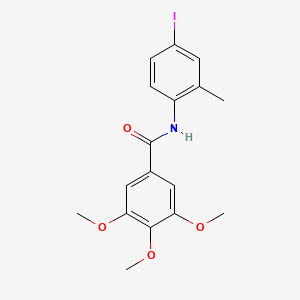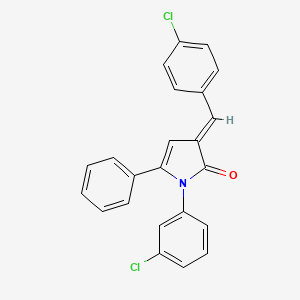![molecular formula C29H26N4O3 B11693020 N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693020.png)
N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1Z)-1-[4-(diméthylamino)phényl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)méthylidène]hydrazinyl}-3-oxoprop-1-én-2-yl]benzamide est un composé organique complexe avec une structure unique qui comprend un groupe diméthylamino, une fraction hydroxynaphtalène et un groupe benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(1Z)-1-[4-(diméthylamino)phényl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)méthylidène]hydrazinyl}-3-oxoprop-1-én-2-yl]benzamide implique généralement plusieurs étapes. Le processus commence par la préparation des composés intermédiaires, qui sont ensuite combinés dans des conditions de réaction spécifiques pour former le produit final. Les réactifs couramment utilisés dans la synthèse comprennent la diméthylamine, le naphtaldéhyde et le chlorure de benzoyle. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et un contrôle précis des conditions de réaction. L'utilisation de catalyseurs et de voies de réaction optimisées peut améliorer le rendement et la pureté. Les méthodes industrielles visent également à minimiser les déchets et à garantir la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[(1Z)-1-[4-(diméthylamino)phényl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)méthylidène]hydrazinyl}-3-oxoprop-1-én-2-yl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction peuvent varier en fonction du produit souhaité mais impliquent souvent des températures et des niveaux de pH contrôlés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent donner lieu à une variété de dérivés substitués.
Applications de la recherche scientifique
N-[(1Z)-1-[4-(diméthylamino)phényl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)méthylidène]hydrazinyl}-3-oxoprop-1-én-2-yl]benzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de N-[(1Z)-1-[4-(diméthylamino)phényl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)méthylidène]hydrazinyl}-3-oxoprop-1-én-2-yl]benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et déclenchant diverses voies biochimiques. Les cibles et les voies moléculaires exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding studies with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various biomolecules, including proteins, enzymes, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent :
2-Fluorodeschlorokétamine : Un anesthésique dissociatif apparenté à la kétamine.
1-(5,5,5-Trichloro pentyl)-1H-1,2,4-Triazole : Un composé ayant diverses applications industrielles.
Unicité
N-[(1Z)-1-[4-(diméthylamino)phényl]-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)méthylidène]hydrazinyl}-3-oxoprop-1-én-2-yl]benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C29H26N4O3 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C29H26N4O3/c1-33(2)23-15-12-20(13-16-23)18-26(31-28(35)22-9-4-3-5-10-22)29(36)32-30-19-25-24-11-7-6-8-21(24)14-17-27(25)34/h3-19,34H,1-2H3,(H,31,35)(H,32,36)/b26-18-,30-19+ |
Clé InChI |
SVUUZLUQKHNIPT-QILYSCSISA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)\NC(=O)C4=CC=CC=C4 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-Cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11692944.png)

![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11692959.png)
![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)
![N'-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692988.png)

![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693002.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11693010.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
